4-Bromo-7,8-dimethylquinoline
Description
4-Bromo-7,8-dimethylquinoline (CAS: 1070879-37-6) is a halogenated quinoline derivative with a bromine atom at position 4 and methyl groups at positions 7 and 8. Its molecular formula is C₁₁H₁₀BrN, and it is primarily utilized in industrial and scientific research due to its structural versatility in organic synthesis .
Properties
CAS No. |
1070879-37-6 |
|---|---|
Molecular Formula |
C11H10BrN |
Molecular Weight |
236.11 g/mol |
IUPAC Name |
4-bromo-7,8-dimethylquinoline |
InChI |
InChI=1S/C11H10BrN/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-6H,1-2H3 |
InChI Key |
HXNJOKBZJRSROX-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC=CC(=C2C=C1)Br)C |
Canonical SMILES |
CC1=C(C2=NC=CC(=C2C=C1)Br)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenation Patterns
- Positional Effects: Bromine at C4 (as in this compound) vs. C7 (7-Bromo-4-chloro-2,8-dimethylquinoline) alters electronic distribution. Bromine’s electronegativity at C4 may enhance electrophilic substitution reactivity, whereas C7 bromine could influence steric hindrance in binding interactions .
- Multiple Halogens: 2,4-Dichloro-7,8-dimethylquinoline demonstrates enhanced antimicrobial activity compared to mono-halogenated analogues, likely due to increased electrophilicity and improved target binding .
Functional Group Variations
- Methoxy vs. Methyl: 4-Bromo-8-methoxyquinoline’s methoxy group (electron-donating) at C8 contrasts with the methyl groups in this compound.
Crystallographic and Stability Insights
- Planarity: Both 2,4-Dichloro-7,8-dimethylquinoline and 4-Bromo-8-methoxyquinoline exhibit planar molecular structures, facilitating π-π stacking and intermolecular interactions critical for crystal packing and stability .
- Weak Interactions : C–H⋯Cl and C–H⋯π interactions in these compounds contribute to conformational stabilization, which may influence their solubility and melting points .
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